(S)-Alprenolol

Chiral pharmacology Stereoselective β-blockade Enantiomer-specific activity

Achieve assay reproducibility with (S)-Alprenolol, the pure active enantiomer with 100-fold greater β-adrenoceptor affinity (Kd 7.0 nM) than (R)-alprenolol. Essential for stereoselective binding studies, β3-adrenoceptor control experiments (pA2 8.2–8.9), and behavioral pharmacology investigating 5-HT1A/1B mechanisms. Eliminate confounding signals from racemic mixes and ensure cross-study comparability. Ideal for membrane-stabilizing activity studies (Class I effects 4× > procaine).

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 23846-71-1
Cat. No. B1674338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Alprenolol
CAS23846-71-1
Synonyms1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
Alfeprol
Alpheprol
Alprenolol
Alprenolol Hydrochloride
Aptin
Aptin Duriles
Aptin-Duriles
Aptina
AptinDuriles
Aptine
H 56 28
H-56-28
H5628
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1CC=C)O
InChIInChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1
InChIKeyPAZJSJFMUHDSTF-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility547 mg/L
1.88e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Alprenolol (CAS 23846-71-1): A Non-Selective β-Adrenoceptor Antagonist with Quantified Enantiomeric Potency Advantage


(S)-Alprenolol (CAS 23846-71-1) is the pharmacologically active enantiomer of the non-selective β-adrenergic receptor antagonist alprenolol, exhibiting potent antagonism at β1 and β2 adrenoceptors with a dissociation constant (Kd) of 7.0 nM for the β-adrenoceptor [1]. The compound also possesses significant antagonist activity at serotonin 5-HT1A and 5-HT1B receptors, with reported pKi values of 7.7 and 7.0-7.15, respectively [2]. As a chiral β-blocker with intrinsic sympathomimetic activity (ISA), (S)-alprenolol serves as a critical tool compound for investigating stereoselective receptor pharmacology and enantiomer-dependent signal transduction mechanisms [3].

Why (S)-Alprenolol Cannot Be Replaced by Racemic Alprenolol or Other β-Blockers in Enantioselective Pharmacological Studies


Generic substitution of (S)-alprenolol with racemic (±)-alprenolol or alternative β-blockers introduces uncontrolled experimental variability due to marked differences in enantiomeric potency, receptor subtype selectivity, and off-target activity. The β-adrenoceptor blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 100-fold more potent than (R)-alprenolol [1]. Furthermore, (S)-alprenolol's unique dual antagonism of β-adrenoceptors and 5-HT1A/1B receptors distinguishes it from β1-selective agents like metoprolol and non-selective agents like propranolol, which lack significant 5-HT1 receptor affinity [2]. Its moderate intrinsic sympathomimetic activity and membrane-stabilizing properties further differentiate its pharmacological profile from analogs such as atenolol (no ISA, hydrophilic) and pindolol (high ISA) [3]. Substitution therefore compromises assay reproducibility, confounds structure-activity relationship (SAR) interpretations, and invalidates cross-study comparisons.

Quantitative Differentiation of (S)-Alprenolol: Head-to-Head Comparator Evidence


100-Fold Enantiomeric Potency Difference Drives (S)-Alprenolol Selection Over (R)-Alprenolol or Racemate

(S)-Alprenolol exhibits approximately 100-fold greater β-adrenoceptor antagonist activity compared to its (R)-enantiomer. In a canine model of ventricular arrhythmia induced by left coronary artery ligation, (S)-alprenolol abolished arrhythmias at a cumulative intravenous dose of 7.5 mg/kg, whereas (R)-alprenolol required a cumulative dose of 15.5 mg/kg to achieve comparable efficacy [1]. The β-adrenoceptor binding activity of (S)-alprenolol is reported to be 100 times greater than that of (R)-alprenolol [2].

Chiral pharmacology Stereoselective β-blockade Enantiomer-specific activity

β-Subtype Selectivity Profile: pA2 Values Distinguish (S)-Alprenolol from β3-Selective Antagonists

In functional tissue bath assays using rat isolated organs, (S)-alprenolol demonstrated potent antagonism at β1-adrenoceptors (atrial chronotropic response to isoprenaline) with a pA2 of 8.2, and at β2-adrenoceptors (guinea-pig tracheal relaxation by salbutamol) with a pA2 of 8.9. In contrast, its antagonism of β3-mediated colonic motility inhibition (SR 58611A) was substantially weaker, with a pA2 of 6.8 [1]. This profile confirms non-selectivity between β1 and β2 but markedly lower affinity for β3 compared to APAT-class compounds, which exhibit pA2 values of 8.1-8.8 at β3.

β-adrenoceptor subtype pharmacology Functional antagonism Atypical β-receptors

5-HT1A/1B Receptor Antagonism: A Pharmacological Signature Absent in Most β-Blockers

(S)-Alprenolol acts as an antagonist at both 5-HT1A and 5-HT1B serotonin receptors, a property not shared by most clinically used β-blockers. In behavioral studies, (-)-alprenolol potentiated the disruptive effects of the NMDA antagonist dizocilpine on prepulse inhibition (PPI) of the acoustic startle response in rats, an effect that was not reproduced by combined pretreatment with the β1-selective antagonist metoprolol and the β2-selective antagonist ICI 118551 [1]. Binding data from the PDSP Ki database indicate pKi values of 7.7 at rat 5-HT1A receptors and 7.0-7.15 at rat 5-HT1B receptors [2].

Serotonin receptor pharmacology Polypharmacology CNS research tools

Quantified Intrinsic Sympathomimetic Activity (ISA): Receptor Down-Regulation Distinguishes Alprenolol from Pure Antagonists

(S)-Alprenolol exhibits quantifiable intrinsic sympathomimetic activity (ISA), as demonstrated by its ability to induce β2-adrenoceptor down-regulation in cultured L6 myoblasts. In this system, (-)-alprenolol reduced receptor density by 31%, compared to 89% down-regulation by the full agonist isoproterenol and 36% down-regulation by (-)-pindolol [1]. The EC50/Ki ratio for (-)-alprenolol was not significantly different from 1.0, indicating that receptor occupancy directly correlates with receptor loss [1]. In clinical hemodynamic studies, β-blockers with ISA (including alprenolol) were associated with less cardiodepression and renin suppression compared to agents lacking ISA [2].

Receptor regulation Partial agonism β-adrenoceptor desensitization

Membrane-Stabilizing Activity: Local Anaesthetic Potency Exceeds Procaine

Alprenolol possesses membrane-stabilizing activity independent of β-adrenoceptor blockade, as demonstrated by its local anaesthetic potency on isolated nerve preparations. In frog sciatic nerve assays, alprenolol was found to be four times more active than procaine as a local anaesthetic [1]. In isolated rabbit atria, alprenolol at a concentration of 0.525 × 10⁻⁶ M reduced the maximum rate of depolarization (MRD) by 30%, indicating direct cardiac membrane effects [1]. Notably, the β-blocking potency of alprenolol was reported to be equivalent to propranolol both in vitro and in vivo, yet its local anaesthetic activity distinguishes it mechanistically [1].

Cardiac electrophysiology Antiarrhythmic mechanisms Membrane stabilization

Validated Research and Industrial Application Scenarios for (S)-Alprenolol


Enantioselective β-Adrenoceptor Binding Assays and Chiral SAR Studies

(S)-Alprenolol is the optimal ligand for stereoselective β-adrenoceptor binding studies due to its 100-fold greater affinity compared to (R)-alprenolol [1]. Its defined Kd of 7.0 nM enables accurate determination of receptor density and competitive displacement assays, while the availability of tritiated derivatives (e.g., [³H]-dihydroalprenolol) facilitates quantitative autoradiography and receptor occupancy measurements. Use of the pure (S)-enantiomer eliminates confounding signals from the inactive (R)-enantiomer present in racemic preparations.

β3-Adrenoceptor Pharmacology Control Experiments

In functional assays characterizing β3-adrenoceptor agonists or antagonists, (S)-alprenolol serves as an essential β1/β2 control antagonist. Its pA2 values of 8.2 (β1) and 8.9 (β2) are substantially higher than its pA2 of 6.8 at β3 receptors, providing a clear pharmacological distinction from β3-selective APAT compounds [2]. This differential potency allows researchers to confirm that observed effects are mediated via β3 rather than β1/β2 receptors.

Serotonergic Modulation of Sensorimotor Gating and NMDA Receptor Function

(S)-Alprenolol is uniquely suited for behavioral pharmacology studies investigating the intersection of serotonergic and glutamatergic systems. Its dual 5-HT1A/1B antagonism and β-adrenoceptor blockade potentiate dizocilpine-induced disruptions in prepulse inhibition, an effect not replicable with combined β1- and β2-selective antagonists [3]. This property makes it a valuable tool for modeling aspects of schizophrenia and testing antipsychotic drug candidates.

Cardiac Electrophysiology and Antiarrhythmic Drug Development

For studies examining the contribution of membrane-stabilizing activity to antiarrhythmic efficacy, (S)-alprenolol provides a dual mechanism profile (β-blockade plus Class I effects). Its demonstrated ability to reduce maximum rate of depolarization by 30% at 0.525 µM in isolated atria and its 4-fold greater local anaesthetic potency versus procaine [4] distinguish it from pure β-blockers lacking membrane effects, making it a critical comparator in electrophysiological investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Alprenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.